![molecular formula C17H21N5 B2418066 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine CAS No. 381208-40-8](/img/structure/B2418066.png)
2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine
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Overview
Description
2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine (DEMA) is a heterocyclic compound containing nitrogen and is widely used in organic synthesis. It is a derivative of benzotriazole, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. DEMA is a versatile reagent that has been used in a variety of organic reactions, including the synthesis of amino acids, peptides, and other small molecules. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
- DEAPMBTA serves as a precursor for designing polyimides. These high-performance polymers find applications in microelectronics, optoelectronics, aerospace, automotive, gas separation, and more .
- Researchers have investigated the charge transport properties of DEAPMBTA (specifically, Tris[4-(diethylamino)phenyl]amine, TDAPA) using impedance spectroscopy .
Polyimides and Solubility
Charge Transport Studies
Doping Agent for Nanostructure Films
Mechanism of Action
Target of Action
It is expected that this compound increases the levels of utrophin . Utrophin is a protein that is functionally and structurally similar to dystrophin . Dystrophin is a protein that helps keep muscle cells intact, and its absence or non-functionality leads to Duchenne muscular dystrophy .
Mode of Action
The mode of action of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine involves increasing the levels of utrophin . By doing so, it is expected to decrease the symptoms of Duchenne muscular dystrophy .
Biochemical Pathways
It is expected that the compound influences the pathways involving utrophin . The downstream effects of these pathways could potentially lead to an improvement in the symptoms of Duchenne muscular dystrophy .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the action of 2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-amine are expected to involve an increase in the levels of utrophin . This could potentially lead to a decrease in the symptoms of Duchenne muscular dystrophy .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
properties
IUPAC Name |
2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-4-21(5-2)13-6-8-14(9-7-13)22-19-16-10-12(3)15(18)11-17(16)20-22/h6-11H,4-5,18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIPKYOZKAJHRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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